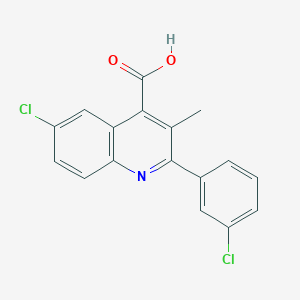

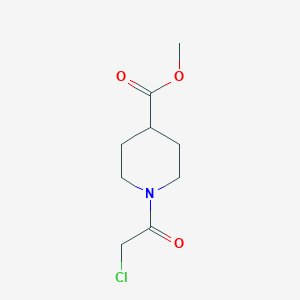

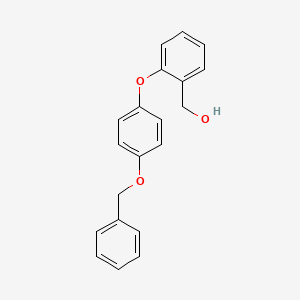

![molecular formula C15H21NO4 B1333088 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid CAS No. 284493-57-8](/img/structure/B1333088.png)

3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid

Descripción general

Descripción

The compound of interest, 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid, is a derivative of propanoic acid with a tert-butoxycarbonyl-protected amino group and a 3-methylphenyl substituent. This structure suggests that it could be a building block in peptide synthesis or a potential intermediate in organic synthesis, given the presence of the protective group which is commonly used to protect amines during chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved from L-cystine in a 67% overall yield through esterification, amine protection, and thiol protection . Similarly, the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid involved coupling a protected glycine derivative with a bromomethyl isoxazolinone, followed by hydrolysis to yield the final product with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with multiple chiral centers and functional groups. For instance, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine revealed a folded conformation with perpendicular phenyl rings and a strong intermolecular hydrogen bond between the carboxylate hydroxyl group and the urethane carbonyl group . Such detailed structural information is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl protection are typically involved in reactions where the amine functionality needs to be preserved. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate underwent acid-catalyzed substitution reactions with various amines, leading to a range of N-substituted products . These reactions demonstrate the versatility of tert-butoxycarbonyl-protected amino acids in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected amino acids are influenced by the protective group and the side chains. The tert-butoxycarbonyl group is known for its stability under a variety of conditions and its ease of removal under acidic conditions. The presence of a 3-methylphenyl group could contribute to the hydrophobic character of the compound and potentially affect its solubility in organic solvents.

Aplicaciones Científicas De Investigación

1. Organic Acid Analysis in Anaerobic Archaeon Studies

Research by Rimbault et al. (1993) explored organic acids in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This included the analysis of propanoic acid derivatives, related to the compound , using gas chromatography and mass spectrometry, contributing to understanding the metabolic pathways of such archaea (Rimbault et al., 1993).

2. Enantioselective Synthesis in Neuroexcitant Analogue Creation

Pajouhesh et al. (2000) reported on the enantioselective synthesis of neuroexcitant analogs, which utilized tert-butoxycarbonyl derivatives as intermediates. This highlights the role of such compounds in synthesizing biologically active molecules (Pajouhesh et al., 2000).

3. Role in Synthesizing Key Intermediates for Biotin Production

Qin et al. (2014) synthesized an intermediate crucial for the production of Biotin, a vital water-soluble vitamin. This process involved tert-butoxycarbonyl amino propanoate derivatives, emphasizing the compound's importance in essential nutrient synthesis (Qin et al., 2014).

4. Study of Peptide Conformation in Crystallography

Jankowska et al. (2002) analyzed the crystal structure of a compound similar to 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid. Their research aimed to understand how N-methylation influences peptide conformation, demonstrating the compound's relevance in structural biology (Jankowska et al., 2002).

5. N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) explored N-tert-butoxycarbonylation of amines, a process crucial in synthesizing protected amine groups in pharmaceutical chemistry. This process uses compounds like 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid, signifying its utility in complex organic synthesis (Heydari et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICHKLMIOJEDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377433 | |

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

CAS RN |

284493-57-8 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

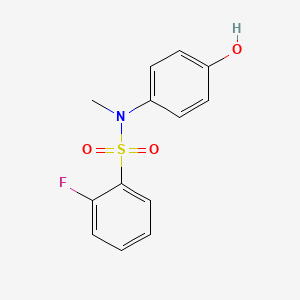

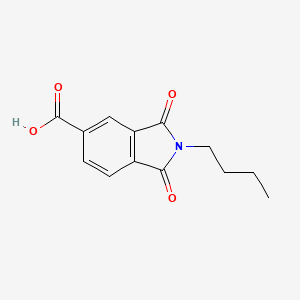

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

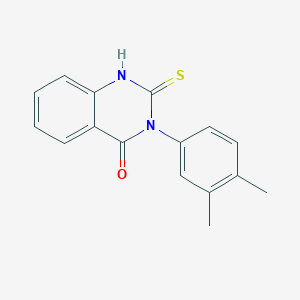

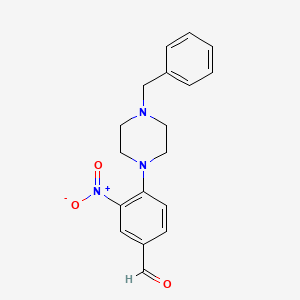

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

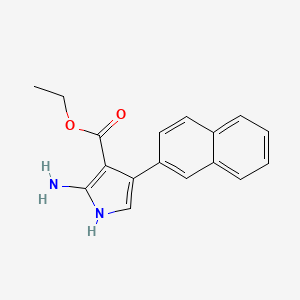

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

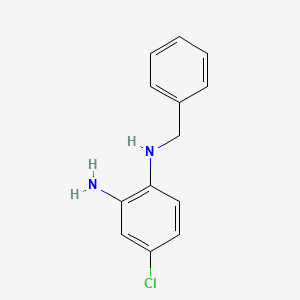

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)